

# Application Notes and Protocols for the Quantification of 2-cyano-N-methylbenzamide

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## Compound of Interest

Compound Name: 2-cyano-N-methylbenzamide

Cat. No.: B15369029

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These application notes provide detailed protocols for the quantitative analysis of **2-cyano-N-methylbenzamide** in various matrices. The methodologies are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering options for both routine quality control and sensitive bioanalytical applications.

## Introduction

**2-cyano-N-methylbenzamide** is a substituted benzamide derivative. Accurate and precise quantification of this compound is critical in pharmaceutical development, quality control, and research settings. The following protocols and data are provided to guide the development and validation of analytical methods for this compound.

## Physicochemical Properties of related compound N-cyano-N-methylbenzamide

A summary of key physicochemical properties for N-cyano-N-methylbenzamide, a compound with the same molecular formula and likely similar chromatographic behavior, is presented below to inform method development.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	[1]
Molecular Weight	160.17 g/mol	[1]
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Topological Polar Surface Area	44.1 Å <sup>2</sup>	[1]

## Application Note 1: Quantification of 2-cyano-N-methylbenzamide by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **2-cyano-N-methylbenzamide** in bulk drug substance and formulated products where concentration levels are relatively high.

### Experimental Protocol

#### 1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
- Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 25°C.[2]
- Detection Wavelength: 226 nm.

- Injection Volume: 5  $\mu$ L.[2]

- Run Time: 10 minutes.

## 2. Preparation of Standard Solutions:

- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 25 mg of **2-cyano-N-methylbenzamide** reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100  $\mu$ g/mL).

## 3. Sample Preparation:

- Bulk Drug Substance: Prepare a sample solution with a theoretical concentration of 1000  $\mu$ g/mL by accurately weighing the substance and dissolving it in the mobile phase.[3]
- Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of **2-cyano-N-methylbenzamide** and transfer to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and dilute to volume. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

## Method Validation Summary

The following tables summarize the expected performance characteristics of this method, adapted from validated methods for similar aromatic amides.

Table 1: Linearity

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	151,980
25	380,100
50	759,900
100	1,521,000
Correlation Coefficient ( $r^2$ )	> 0.999

Table 2: Precision

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6, over 3 days)
10	< 2.0	< 2.0
50	< 1.5	< 1.5
100	< 1.0	< 1.0

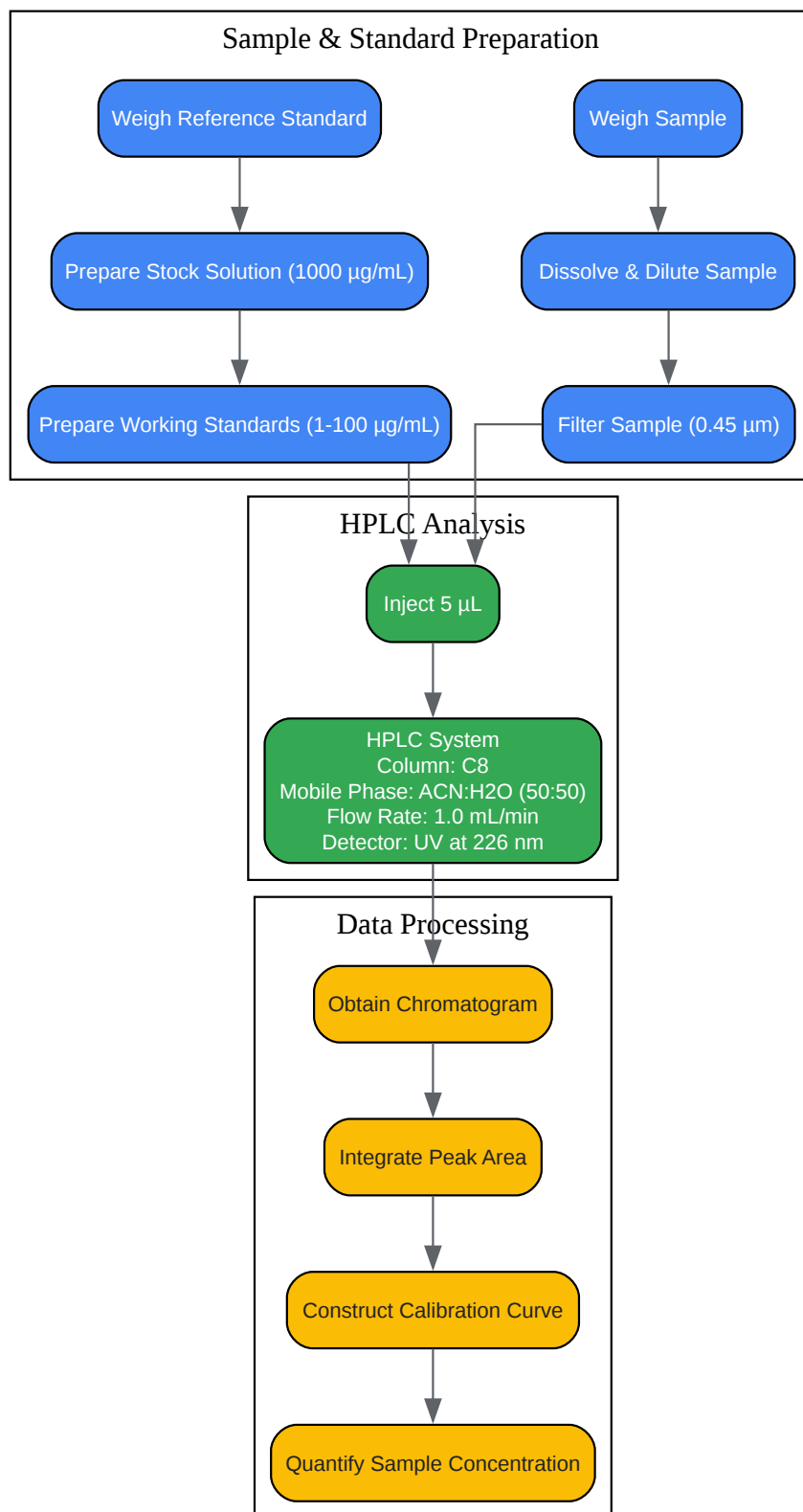
Table 3: Accuracy (Recovery)

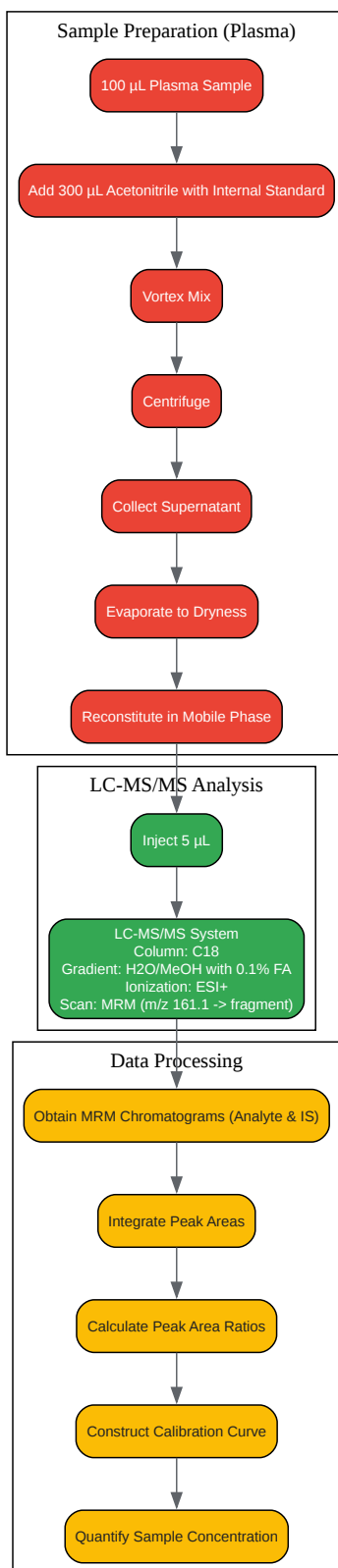
Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
80	79.2	99.0
100	101.1	101.1
120	119.4	99.5

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.1
Limit of Quantification (LOQ)	0.3

## Experimental Workflow Diagram





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## References

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